Methotrexate-alpha-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methotrexate-alpha-arginine is a novel form of methotrexate, which is an anti-cancer drug that has been used for several decades. Methotrexate-alpha-arginine is a modified form of methotrexate that has shown promising results in scientific research for cancer treatment.
Mechanism Of Action
The mechanism of action of Methotrexate-alpha-arginine is similar to that of methotrexate. Methotrexate-alpha-arginine inhibits the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA. This inhibition of dihydrofolate reductase results in the inhibition of DNA synthesis, which leads to the death of cancer cells.
Biochemical And Physiological Effects
Methotrexate-alpha-arginine has been shown to have a higher solubility and stability compared to methotrexate. This modification of methotrexate has also resulted in a higher cytotoxic effect on cancer cells. In addition, Methotrexate-alpha-arginine has a higher anti-tumor effect in animal models compared to methotrexate.
Advantages And Limitations For Lab Experiments
The advantages of using Methotrexate-alpha-arginine in lab experiments include its higher solubility and stability, which makes it easier to use in experiments. In addition, Methotrexate-alpha-arginine has a higher cytotoxic effect on cancer cells, which makes it a better candidate for cancer treatment. The limitations of using Methotrexate-alpha-arginine in lab experiments include the lack of clinical trials and the need for further research to determine its safety and efficacy.
Future Directions
For Methotrexate-alpha-arginine include the need for clinical trials to determine its safety and efficacy in humans. In addition, further research is needed to determine the optimal dosage and treatment regimen for Methotrexate-alpha-arginine. Other future directions include the development of new modifications of methotrexate to enhance its efficacy and reduce its side effects.
Conclusion:
Methotrexate-alpha-arginine is a promising modification of methotrexate that has shown higher solubility, stability, cytotoxic effect on cancer cells, and anti-tumor effect in animal models. Methotrexate-alpha-arginine has the potential to be a better candidate for cancer treatment compared to methotrexate. However, further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
Methotrexate-alpha-arginine is synthesized by modifying the structure of methotrexate. The synthesis method involves the reaction of methotrexate with arginine, which results in the formation of Methotrexate-alpha-arginine. This modification of methotrexate enhances its solubility and stability, which makes it more effective in cancer treatment.
Scientific Research Applications
Methotrexate-alpha-arginine has shown promising results in scientific research for cancer treatment. In vitro studies have shown that Methotrexate-alpha-arginine has a higher cytotoxic effect on cancer cells compared to methotrexate. In vivo studies have also shown that Methotrexate-alpha-arginine has a higher anti-tumor effect in animal models compared to methotrexate.
properties
CAS RN |
129921-89-7 |
---|---|
Product Name |
Methotrexate-alpha-arginine |
Molecular Formula |
C26H34N12O6 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(4R)-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H34N12O6/c1-38(12-14-11-32-21-19(33-14)20(27)36-26(30)37-21)15-6-4-13(5-7-15)22(41)34-16(8-9-18(39)40)23(42)35-17(24(43)44)3-2-10-31-25(28)29/h4-7,11,16-17H,2-3,8-10,12H2,1H3,(H,34,41)(H,35,42)(H,39,40)(H,43,44)(H4,28,29,31)(H4,27,30,32,36,37)/t16-,17+/m1/s1 |
InChI Key |
JXNOYJVKQNZUFW-SJORKVTESA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Other CAS RN |
129921-89-7 |
sequence |
XER |
synonyms |
methotrexate-alpha-arginine methotrexate-alpha-arginine hydrochloride, (L-Arg, D-Gln)-isomer methotrexate-alpha-arginine hydrochloride, (L-Arg, L-Gln)-isomer methotrexate-alpha-arginine, (L-Arg, DL-Gln)-isomer methotrexate-alpha-arginine, (L-Arg, L-Gln)-isomer MTX-Arg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.